What is the chemical structure of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin?
What is the chemical structure of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin?
The following technical guide details the chemical structure, synthesis, and application of Heptakis(2,3-di-O-acetyl)-
Technical Deep Dive: Heptakis(2,3-di-O-acetyl)- -cyclodextrin
CAS No: 116389-66-3 | Formula: C
Executive Summary
Heptakis(2,3-di-O-acetyl)-
Unlike random derivatives, 2,3-DACD is a single-isomer chiral selector.[1] Its specific regiochemistry creates a hydrophobic secondary rim and a hydrophilic primary rim, making it a critical intermediate for synthesizing anionic chiral resolving agents (e.g., sulfated CDs) and a potent stationary phase for gas chromatography (GC) and capillary electrophoresis (CE).[1]
Section 1: Structural Anatomy & Regiochemistry[1]
The structure of 2,3-DACD is defined by its specific substitution pattern. In native
-
Secondary Face (Wider Rim): The C2-OH and C3-OH groups are esterified with acetyl groups (-COCH
). This functionalization significantly extends the hydrophobic cavity depth and alters the hydrogen-bonding network at the secondary rim.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Primary Face (Narrow Rim): The C6-OH groups remain free (hydroxyls).[1] This is the critical "reactive handle" that allows for further derivatization (e.g., sulfation, phosphorylation) or specific polar interactions with analytes.[1]
Structural Visualization
The following diagram illustrates the hierarchical composition of 2,3-DACD, highlighting the regioselective acetylation.
Figure 1: Structural hierarchy of Heptakis(2,3-di-O-acetyl)-
Section 2: Physicochemical Properties
The physicochemical profile of 2,3-DACD differs significantly from native
| Property | Value / Characteristic | Experimental Relevance |
| Molecular Weight | 1723.5 g/mol | Mass spectrometry verification (M+Na |
| Melting Point | 184–188 °C (decomp) | Thermal stability limit for GC stationary phases.[1] |
| Solubility | Soluble: CHCl | Used in normal-phase LC or as a coating in GC. Precursor for water-soluble derivatives.[1][2][3][4] |
| Cavity Character | Extended Hydrophobic Zone | Acetyl groups extend the hydrophobic cavity, enhancing affinity for non-polar bicyclic analytes. |
| Chiral Selectivity | High for amines & alcohols | Acetyl carbonyls provide dipole-dipole interaction sites for chiral recognition. |
Section 3: Synthesis & Regioselectivity (The "Blocking" Strategy)[1]
Direct acetylation of
Validated Synthesis Protocol
-
Protection (C6): React dried
-CD with TBDMS-Cl in Pyridine. The bulky silyl group selectively reacts with the primary C6-OH. -
Functionalization (C2, C3): React the intermediate with Acetic Anhydride (Ac
O) and Pyridine. This fully acetylates the remaining secondary hydroxyls.-
Intermediate: Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-
-CD.[8]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Deprotection (C6): Remove the silyl groups using Boron Trifluoride Etherate (BF
·Etngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> O) or Tetrabutylammonium Fluoride (TBAF).
Figure 2: Synthetic workflow for the regioselective production of 2,3-DACD via silyl protection.
Section 4: Analytical Characterization (NMR & MS)
Verification of the structure relies on
Diagnostic
H NMR Signals (in CDCl
or DMSO-d
)
-
H-1 (Anomeric):
~5.1 – 5.3 ppm (Doublet).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
H-3 (Secondary):
~5.2 – 5.5 ppm. Critical Diagnostic: This proton shifts significantly downfield (from ~3.9 ppm in native CD) because it is geminal to the O-acetyl group.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
H-2 (Secondary):
~4.7 – 4.9 ppm. Also shifts downfield (from ~3.6 ppm) due to acetylation.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
H-6 (Primary):
~3.7 – 4.0 ppm. Remains in the "sugar region" as it is unsubstituted (OH).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Acetyl Methyls (-COCH
):ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ~2.0 – 2.1 ppm. Two distinct singlets (or overlapping peaks) corresponding to the C2 and C3 acetyls.[1] Integration should correspond to 42 protons (14 acetyl groups x 3H).[1]
Self-Validation Check: If the H-6 protons appear downfield (~4.2-4.5 ppm) or if the integration of acetyl methyls corresponds to 21 protons (7 groups), the synthesis failed (likely tri-acetylated or mono-acetylated).[1]
Section 5: Applications in Drug Development & Chromatography[1]
1. Chiral Stationary Phase (GC & HPLC)
2,3-DACD is dissolved in polysiloxanes to create chiral capillary columns.[1]
-
Mechanism: The acetyl groups provide dipole-dipole interaction sites, while the free C6-OH allows for hydrogen bonding with polar analytes.
-
Target Analytes: Excellent for separating enantiomers of volatile organics, terpenes, and derivatized amino acids.[1]
2. Precursor for Single-Isomer Sulfated CDs
This is the most high-value application. 2,3-DACD is reacted with SO
-
Result: Heptakis(2,3-di-O-acetyl-6-O-sulfo)-
-CD (HDAS-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -CD). -
Utility: A "Gold Standard" chiral selector in Capillary Electrophoresis (CE) for basic drugs (e.g., Terbutaline, Amphetamines) due to the counter-current mobility generated by the negative sulfate groups.[1]
References
-
Synthesis & Characterization
-
Structural Analysis (NMR)
-
Chiral Recognition Mechanism
- Title: Why heptakis(2,3-di-O-acetyl)-beta-cyclodextrin can separate terbutaline enantiomers better than beta-cyclodextrin.
-
Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry (2021).[1]
-
URL:[Link]
- Relevance: Explains the molecular dynamics and binding modes specific to the 2,3-di-acetyl deriv
-
Chromatographic Application
Sources
- 1. Heptakis(2,3,6-tri-O-methyl)-b-cyclodextrin = 90 55216-11-0 [sigmaaldrich.com]
- 2. US4542211A - Process for the manufacture of heptakis-[2,6-di-O-methyl]-beta-cyclodextrin - Google Patents [patents.google.com]
- 3. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin, a useful stationary phase for gas chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heptakis(2,3-diMethyl)-β-cyclodextrin synthesis - chemicalbook [chemicalbook.com]
- 8. Heptakis-(2,3-di-O-acetyl-6-O-tert.-Butyldimethylsilyl)-beta-Cyclodextrin | 123172-94-1 [chemicalbook.com]
- 9. Heptakis(2,3-di-O-acetyl)-β-cyclodextrin | 116389-66-3 [chemicalbook.com]
- 10. profiles.umsl.edu [profiles.umsl.edu]
- 11. Synthesis of heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)-cyclomaltoheptaose, a single-isomer, sulfated beta-cyclodextrin carrying nonidentical substituents at all the C2, C3, and C6 positions and its use for the capillary electrophoretic separation of enantiomers in acidic aqueous and methanolic background electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
